3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-(4-Fluorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic core, which is a feature common in many biologically active compounds . The presence of a fluorobenzyl group and a thienylcarbonyl group suggests that this compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the spirocyclic core and the various functional groups attached to it. The fluorobenzyl and thienylcarbonyl groups are likely to influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl group in the thienylcarbonyl moiety might be involved in various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially influencing its solubility and stability .Scientific Research Applications
Antimicrobial and Detoxification Applications
A study explored the antimicrobial efficacy of N-halamine-coated cotton, synthesized from precursors related to the compound , demonstrating significant biocidal activity against Staphylococcus aureus and Escherichia coli O157:H7. This research highlights the potential of utilizing such compounds in creating antimicrobial surfaces and materials for healthcare applications (Ren et al., 2009).
Supramolecular Chemistry
The effects of fluorination on cyclohexane-5-spirohydantoin derivatives were investigated, revealing how fluorination influences the supramolecular architecture through hydrogen bonding and interactions at the molecular level. This has implications for designing new materials with specific structural and functional properties (Simić et al., 2021).
Synthesis and Structural Studies
Research has also focused on the synthesis methodologies and crystal structures of oxaspirocyclic and spirohydantoin compounds, providing insight into their molecular configurations and potential applications in drug design and materials science (Jiang & Zeng, 2016).
Mechanism of Action
The mechanism of action of this compound is not known without further information. If it’s a drug, its mechanism of action would depend on its target in the body. The fluorobenzyl and thienylcarbonyl groups might interact with different biological targets, influencing the overall activity of the compound .
Future Directions
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFUYYKFQWFFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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